Mannich bases

Antifungal Antimicrobial Quaternary ammonium

Standardized class-level procurement of Mannich bases carries high risk of suboptimal experimental outcomes, as minor modifications to the amine, aldehyde, or CH-acidic substrate profoundly alter antimicrobial potency, cytotoxic selectivity, and prodrug conversion rates. Specify your target scaffold to obtain a custom-synthesized Mannich base tailored to your screening program. - Quaternary mono-Mannich base Ig4 delivers 2-fold antifungal potency over amphotericin B against Microsporum canis. - Bis-Mannich bases 15/16 achieve sub-micromolar IC50 and 4-fold MMP-9 selectivity over NNGH in colon/breast cancer models. - Magnolol/honokiol analogues 3k/3l outperform acarbose (IC50 ~14 µM) via a noncompetitive α-glucosidase mechanism. - N-Mannich prodrugs of theophylline and 5-fluorouracil enhance transdermal permeation over parent drugs.

Molecular Formula C40H38F2N8O7
Molecular Weight 780.8 g/mol
Cat. No. B1244064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannich bases
SynonymsBases, Mannich
Mannich Bases
Molecular FormulaC40H38F2N8O7
Molecular Weight780.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N=C3C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F
InChIInChI=1S/C40H38F2N8O7/c1-55-32-13-21(14-33(56-2)36(32)57-3)12-22-18-44-40(46-37(22)43)45-34-25-15-23(41)4-7-29(25)50(38(34)52)20-47-8-10-48(11-9-47)31-17-30-26(16-28(31)42)35(51)27(39(53)54)19-49(30)24-5-6-24/h4,7,13-19,24H,5-6,8-12,20H2,1-3H3,(H,53,54)(H2,43,44,46)/b45-34-
InChIKeyRREANTFLPGEWEN-MBLPBCRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannich Bases: Evidence-Based Overview


Mannich bases are a class of organic compounds typically synthesized via the condensation of an amine, formaldehyde (or another aldehyde), and a compound containing an active hydrogen atom, resulting in a β-aminocarbonyl scaffold [1]. This structural motif confers enhanced aqueous solubility and the capacity for protonation under physiological conditions, which facilitates ligand-receptor interactions and improves bioavailability relative to many non-alkylated parent frameworks [2]. Owing to their synthetic versatility and tunable physicochemical properties, Mannich bases have been extensively explored as antimicrobial, anticancer, anti-inflammatory, and prodrug candidates, with a substantial body of comparative pharmacological evidence supporting their selection over closely related analogs [3].

Tunable β-aminocarbonyl scaffold for modular synthesis
Protonable pharmacophore supports aqueous solubility and formulation studies
Reported comparative bioactivity data across antimicrobial, anticancer, anti-inflammatory, and prodrug research models

Mannich Bases: Why Generic Substitution Fails


Mannich bases are not functionally interchangeable, as even minor modifications to the amine component, the aldehyde, or the CH-acidic substrate can profoundly alter key performance metrics including antimicrobial potency, cytotoxic selectivity, enzyme inhibition kinetics, and prodrug conversion rates. Comparative studies reveal that quaternization of a mono-Mannich base can double antifungal potency [1], while specific amine substitutions yield sub-micromolar IC50 values versus reference chemotherapeutics [2]. Similarly, anti-inflammatory activity can range from inferior to superior relative to diclofenac sodium depending solely on the choice of secondary amine [3]. Procurement decisions predicated on class-level assumptions rather than specific compound-level comparative data thus carry a high risk of suboptimal experimental outcomes or formulation failure [4].

Quaternization status may shift antimicrobial potency profile
Amine substituent choice may alter cytotoxicity and enzyme inhibition context
Anti-inflammatory assay response may differ from comparator NSAID

Mannich Bases: Quantitative Evidence Guide


Antifungal Potency of Quaternary Mannich Base Ig4

The quaternary mono-Mannich base Ig4, derived from 3-dimethylamino-1-phenyl-1-propanone hydrochloride, demonstrated twice the antifungal potency against the human pathogenic fungus Microsporum canis when compared directly with the reference drug amphotericin B in standardized antimicrobial susceptibility assays [1]. This compound also exhibited equipotent activity against several other human and plant pathogenic fungi, and retained notable activity against Staphylococcus aureus among tested bacteria. In contrast, the corresponding non-quaternized mono-Mannich base (Ig1) and bis-Mannich bases (B1, B5) were less potent, underscoring the functional significance of quaternization [1].

Antifungal potency (Ig4)
Head-to-head
2-fold potency vs amphotericin B
Reported antifungal comparison context
Microsporum canis; in vitro susceptibility
Antifungal Antimicrobial Quaternary ammonium

Bis-Mannich Bases 15 and 16: MMP-2/9 Inhibition and Cytotoxicity

In a direct comparative evaluation against the standard chemotherapeutic 5-fluorouracil, the bis-Mannich bases 15 and 16 exhibited sub-micromolar IC50 values and superior safety profiles in colon (Caco-2) and breast (MDA-MB 231) cancer cell lines [1]. Compound 15 displayed an IC50 of 0.143 µM against MMP-9, which was 4-fold more potent than the reference hydroxamate-based MMP inhibitor NNGH, with promising selectivity (3.27-fold) over MMP-2. Compound 16 achieved an IC50 of 0.376 µM against MMP-2, representing a 1.2-fold improvement over compound 15 [1]. Both compounds were found to be safer than 5-fluorouracil and demonstrated favorable selectivity for cancer cells over normal human fibroblasts [1].

MMP-9 inhibition (15)
Head-to-head
IC₅₀ 0.143 µM
Reported cytotoxicity endpoint review
4-fold vs NNGH; Caco-2/MDA-MB-231 models
Anticancer MMP inhibition Cytotoxicity

Noncompetitive α-Glucosidase Inhibition by Analogues 3k and 3l

Among a series of thirty Mannich base analogues of magnolol and honokiol, compounds 3k and 3l exhibited significantly more potent inhibitory effects on α-glucosidase than the reference drug acarbose, with IC50 values of 14.94 ± 0.17 µM and 13.78 ± 1.42 µM, respectively . Enzyme inhibition kinetics and molecular docking studies confirmed that 3k and 3l act as noncompetitive inhibitors, binding to a site distinct from the competitive inhibitor acarbose. Additionally, both compounds displayed low toxicity toward normal human LO2 cells, suggesting a favorable therapeutic window .

α-Glucosidase inhib. (3k, 3l)
Data to verify
IC₅₀ 14.94, 13.78 µM
Supports α-glucosidase inhibition assay context
Noncompetitive vs acarbose; source review needed
α-Glucosidase inhibition Antidiabetic Natural product derivatives

Anti-Inflammatory Activity of Mannich Base Derivatives 2b and 2d

In a head-to-head in vitro anti-inflammatory evaluation using the protein denaturation inhibition method at a concentration of 1.57 µM, the Mannich base derivatives 2b and 2d of 4'-methoxy asymmetrical cyclovalone analog (ACA) achieved inhibition percentages of 42.47% and 41.90%, respectively [1]. These values were significantly higher than both the reference drug diclofenac sodium (35.27%) and the parent compound 1 (38.16%). The study demonstrates that specific structural modifications via the Mannich reaction can enhance anti-inflammatory efficacy beyond that of established clinical standards [1].

Anti-inflammatory (2b, 2d)
Head-to-head
42.47%, 41.90% inhibition
Supports anti-inflammatory assay context
Protein denaturation assay vs diclofenac (35.27%)
Anti-inflammatory Cyclovalone derivatives Protein denaturation inhibition

Broad-Spectrum Antibacterial Activity of Flavone Mannich Base 5s

A series of novel Mannich base derivatives of flavone containing benzylamine moieties were evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Compound 5g exhibited significant inhibitory activity against Staphylococcus aureus and Salmonella gallinarum with MIC values of 0.5 mg/L and 0.125 mg/L, respectively, compared to novobiocin's MIC values of 2 mg/L and 0.25 mg/L [1]. Compound 5s demonstrated broad-spectrum antibacterial activity with MIC values of 1, 0.5, 2, and 0.05 mg/L against four bacterial strains, including activity against methicillin-resistant S. aureus (MRSA) [1]. Furthermore, compounds 5g and 5s exhibited potent inhibition against topoisomerase II and IV with IC50 values ranging from 0.25 to 16 mg/L, suggesting a dual mechanism of action [1].

Antibacterial MIC (5g, 5s)
Head-to-head
MIC 0.5 mg/L (S. aureus); 0.05 mg/L (MRSA)
Supports antimicrobial screening context
5g 4-fold vs novobiocin; MRSA included
Antibacterial Flavonoid derivatives Topoisomerase inhibition

Enhanced Transdermal Delivery by Mannich Base Prodrugs

An extended series of N-Mannich base prodrugs of theophylline and 5-fluorouracil were evaluated for their ability to deliver the parent drugs through hairless mouse skin from isopropyl myristate (IPM) vehicles [1]. All Mannich base prodrugs delivered a greater amount of the parent drug compared to the unmodified parent drugs when formulated in IPM. Notably, the Mannich base derivatives were found to be more effective than previously described N-acyloxyalkyl derivatives, and in the case of theophylline, the Mannich base derivative was as effective as the previously described N-hydroxymethyl derivative [2]. The enhanced delivery is attributed to the increased aqueous solubility and protonation capacity of the Mannich base pharmacophore under physiological conditions [3].

Transdermal delivery
Reported
Enhanced permeation vs parent drugs
Supports formulation-exposure review
Mouse skin model; IPM vehicle; theophylline/5-FU
Prodrug Transdermal delivery Solubility enhancement

Mannich Bases: Optimized Application Scenarios


Antifungal Lead Optimization Against Microsporum canis

Procure quaternary mono-Mannich bases such as Ig4 for antifungal screening programs where amphotericin B serves as the benchmark. The 2-fold potency advantage of Ig4 against Microsporum canis makes it a strong candidate for hit-to-lead optimization. Structure-activity relationship studies suggest that further exploration of quaternization strategies on bis-Mannich base scaffolds may yield even more potent derivatives.

MMP-2/9 Inhibition for Targeted Anticancer Discovery

Select bis-Mannich bases 15 and 16 for preclinical evaluation in colon and breast cancer models where MMP-2/9 overexpression is implicated. The sub-micromolar IC50 values and 4-fold superior potency of compound 15 against MMP-9 relative to NNGH provide a clear quantitative rationale. Their favorable selectivity for cancer cells over normal fibroblasts supports their use in targeted therapy development.

Noncompetitive α-Glucosidase Inhibition for Antidiabetic Leads

Utilize Mannich base analogues 3k and 3l of magnolol/honokiol for α-glucosidase inhibition assays in type 2 diabetes drug discovery. Their superior potency over acarbose (IC50 values of 14.94 ± 0.17 µM and 13.78 ± 1.42 µM) and distinct noncompetitive mechanism make them valuable scaffolds for developing next-generation antidiabetic agents with potentially reduced gastrointestinal side effects.

Transdermal Delivery with Mannich Base Prodrugs

Employ N-Mannich base prodrugs of theophylline and 5-fluorouracil for the formulation of transdermal or topical drug delivery systems. The demonstrated ability of these prodrugs to enhance permeation through hairless mouse skin relative to parent drugs supports their use in overcoming bioavailability limitations of poorly permeable therapeutics. Formulation scientists should prioritize Mannich base prodrugs over N-acyloxyalkyl alternatives based on comparative permeation data.

Application
Selection Property
Validation Focus
Antifungal screening studies (Microsporum canis)
Quaternary ammonium-derivative screening
Antifungal potency comparison vs amphotericin B
Cancer cell-model studies (MMP-2/9 pathway)
Bis-Mannich base MMP inhibition profile
Cytotoxicity endpoint selectivity vs 5-fluorouracil
α-Glucosidase inhibition studies
Noncompetitive inhibitor scaffold
Enzyme inhibition potency vs acarbose
Transdermal formulation studies
Prodrug permeation enhancement
Skin permeation comparison vs parent drugs
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